4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

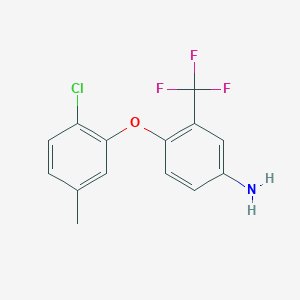

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex aromatic structures with multiple substituents. The official International Union of Pure and Applied Chemistry name is 4-(2-chloro-5-methylphenoxy)-3-(trifluoromethyl)aniline. This nomenclature systematically describes the structural components by identifying the core aniline structure and specifying the positions and nature of the substituents attached to the benzene rings.

The structural representation of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine reveals a complex aromatic system consisting of two interconnected benzene rings. The primary structure features an aniline moiety (aminobenzene) as the core framework, with specific substituents positioned at designated carbon atoms. The trifluoromethyl group occupies the 3-position relative to the amino group, while the 4-position contains a phenoxy linkage to a second benzene ring that bears both chloro and methyl substituents.

The molecular formula C14H11ClF3NO accurately represents the atomic composition of this compound. This formula indicates the presence of fourteen carbon atoms, eleven hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight of 301.69 grams per mole reflects the combined atomic masses of all constituent elements. The structural connectivity involves an ether linkage between the two aromatic rings, specifically connecting the 4-position of the aniline ring to the 1-position of the chloro-methylated benzene ring.

The three-dimensional representation of this molecule reveals important spatial relationships between functional groups. The trifluoromethyl group, known for its electron-withdrawing properties, influences the electronic distribution throughout the aromatic system. The phenoxy bridge creates a flexible connection between the two ring systems, allowing for conformational changes that may impact the compound's chemical behavior and potential interactions with other molecules.

Propiedades

IUPAC Name |

4-(2-chloro-5-methylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO/c1-8-2-4-11(15)13(6-8)20-12-5-3-9(19)7-10(12)14(16,17)18/h2-7H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKNYUZITOIDRKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine typically follows a three-stage approach:

- Step 1: Formation of the phenoxy intermediate by nucleophilic aromatic substitution of a chlorinated trifluoromethyl-substituted phenol derivative with a methyl-substituted chlorophenol.

- Step 2: Introduction of the nitro group via nitration of the phenoxy-substituted aromatic ring.

- Step 3: Reduction of the nitro group to the corresponding amine to yield the target phenylamine.

This approach is supported by analogous synthetic routes described in patent CN102516085A and related literature, which detail the preparation of structurally similar phenoxyphenyl derivatives.

Detailed Synthetic Procedure

Synthesis of 3-(2-Chloro-5-methylphenoxy)-4-(trifluoromethyl)nitrobenzene

- Starting materials: 2-chloro-5-methylphenol and 3-chloro-4-(trifluoromethyl)nitrobenzene or its acid derivative.

- Reaction conditions: The phenol is reacted with the chlorinated trifluoromethyl aromatic compound under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

- Mechanism: Nucleophilic aromatic substitution (SNAr) occurs where the phenol oxygen attacks the electron-deficient aromatic ring bearing the chloro substituent, displacing chloride and forming the phenoxy linkage.

- Temperature: Typically heated to 80–120 °C for several hours to ensure completion.

- Yield: Moderate to high yields (60–85%) depending on reaction optimization.

Nitration of the Phenoxy Intermediate

- Reagents: Concentrated nitric acid and sulfuric acid or acetic acid as solvent.

- Conditions: The phenoxy intermediate is nitrated at low temperature (0–40 °C) to introduce a nitro group selectively at the 3-position of the phenyl ring.

- Example: In CN102516085A, nitration was performed by mixing 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid with nitric acid, acetic acid, and sulfur trioxide at 40 °C for 4 hours, yielding 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid with 89.2% yield and 90.2% purity.

Reduction of the Nitro Group to Amine

- Methods: Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reduction using iron powder and acid or tin(II) chloride.

- Solvents: Ethanol, methanol, or acetic acid mixtures.

- Conditions: Mild temperatures (room temperature to 60 °C) for several hours.

- Outcome: Conversion of the nitro group to the corresponding amine, yielding this compound.

- Purification: Crystallization or chromatographic techniques to isolate the pure amine.

Alternative Synthetic Routes

Some patents and research articles describe variations in the synthetic route, including:

- Use of isocyanate intermediates: Reaction of amino-phenoxy derivatives with chloro-trifluoromethylphenyl isocyanates to form urea or amide intermediates, followed by further transformations.

- Direct amination: Employing Buchwald-Hartwig amination or copper-catalyzed amination to introduce the amine group directly onto the trifluoromethyl-substituted phenoxy aromatic ring, though these methods are less common for this specific compound.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2-chloro-5-methylphenol, chlorotrifluoromethylbenzene, K2CO3, DMSO | 80–120 | 60–85 | Formation of phenoxy intermediate |

| 2 | Aromatic nitration | HNO3, H2SO4 or AcOH, SO3 (catalyst) | 0–40 | ~89 | Selective nitration at 3-position |

| 3 | Nitro reduction | Pd/C + H2 or Fe/acid or SnCl2 | 25–60 | 70–90 | Conversion to phenylamine |

Research Findings and Optimization Notes

- Catalyst and solvent choice significantly affect the yield and purity of the phenoxy intermediate. Polar aprotic solvents like DMSO favor nucleophilic substitution.

- Nitration conditions must be carefully controlled to avoid over-nitration or degradation of sensitive groups; mild temperatures and controlled acid concentrations are critical.

- Reduction step efficiency depends on the reducing agent; catalytic hydrogenation offers cleaner reactions but requires specialized equipment, while chemical reductions are more accessible but may need extensive purification.

- Purification after each step is essential to remove unreacted starting materials and side products, often achieved by recrystallization or column chromatography.

Análisis De Reacciones Químicas

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Aplicaciones Científicas De Investigación

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic and steric properties.

Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.

Industrial Applications: The compound is explored for use in the production of specialty chemicals and intermediates in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural similarities with pyridinyloxy-substituted anilines and other halogenated phenylamines. Below is a detailed comparison:

Key Structural Differences

Oxygen-Linked Substituent: Target Compound: Phenoxy group (benzene ring with 2-Cl, 5-Me). Analog SS-5205 (4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenylamine): Pyridinyloxy group (pyridine ring with 3-Cl, 5-CF₃) .

Main Benzene Ring Substituents: Target Compound: Trifluoromethyl (-CF₃) at position 3.

Pyridine vs.

Physicochemical Properties

Functional Implications

- Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity compared to QI-6946 (which lacks CF₃ on the main ring).

- Solubility : Pyridinyloxy analogs (SS-5205, QI-1262) may exhibit higher aqueous solubility due to the polarizable nitrogen atom .

- Synthetic Utility: Phenoxy-substituted compounds like the target are often intermediates in agrochemicals, while pyridinyloxy analogs are prevalent in kinase inhibitor scaffolds .

Actividad Biológica

4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological assays, and relevant case studies associated with this compound, emphasizing its pharmacological potential.

Chemical Structure

The compound features a complex structure characterized by a chloro-substituted phenoxy group and a trifluoromethyl group. Its molecular formula can be represented as C15H13ClF3NO, indicating the presence of chlorine, fluorine, and nitrogen within its structure.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl halides with amines in the presence of catalysts. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods that enhance reaction efficiency.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit specific enzymes linked to cancer progression, such as 17β-HSD Type 3. The most potent analogs from such studies demonstrated IC50 values in the low nanomolar range (e.g., 700 nM) against cancer cell lines .

The biological activity of this compound is hypothesized to stem from its ability to interact with key enzymes involved in metabolic pathways. The trifluoromethyl group may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins. Additionally, the presence of the chloro group may influence binding affinity and selectivity towards specific biological targets.

Case Studies

- Inhibition of 17β-HSD : A study synthesized over 30 analogs, revealing that some compounds exhibited significant inhibition of 17β-HSD Type 3 with IC50 values ranging from 700 nM to 900 nM. These findings suggest that modifications on the phenyl ring can substantially affect biological activity .

- Cell Line Studies : In vitro assays demonstrated that certain derivatives of this compound showed promising results against various cancer cell lines, including leukemia cells (CCRF-CEM), where one inhibitor displayed a GI50 value of 10 nM .

- Selectivity Profiles : The selectivity of these compounds for specific enzyme types was also assessed. Some inhibitors were found to be selective over other isoforms of 17β-HSD, indicating potential for targeted therapeutic applications .

Table 1: Summary of Biological Activity

| Compound Name | Target Enzyme | IC50 (nM) | Selectivity |

|---|---|---|---|

| Compound A | 17β-HSD Type 3 | 700 | High |

| Compound B | CCRF-CEM | 10 | Moderate |

| Compound C | Other Enzyme | >1000 | Low |

Table 2: Synthesis Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted amination | Solvent-free, 150°C | 85 |

| Conventional amination | Ethanol, reflux | 75 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, starting with nucleophilic aromatic substitution to attach the phenoxy group to the phenylamine backbone. A base (e.g., potassium carbonate) in polar aprotic solvents (e.g., DMF) is typically used to facilitate substitution reactions. Optimization includes:

- Temperature control (80–120°C) to balance reaction rate and side-product formation.

- Purification via column chromatography or recrystallization to isolate the final product.

- Validation using NMR and mass spectrometry to confirm structural integrity .

Q. How is the compound characterized, and what analytical techniques validate its structure?

- Methodological Answer : Post-synthesis characterization employs:

- NMR spectroscopy (¹H/¹³C, 19F) to confirm substituent positions and purity.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (301.7 g/mol, C₁₄H₁₁ClF₃N).

- HPLC (>95% purity threshold) to assess impurities from trifluoromethyl group side reactions .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

- Methodological Answer :

- Solubility : Test in DMSO (common solvent for biological assays) and aqueous buffers (pH 7.4) to determine compatibility with in vitro systems.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions.

- LogP : Estimate via reverse-phase HPLC to predict membrane permeability .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and binding affinity?

- Methodological Answer :

- Electronic Effects : The trifluoromethyl group (-CF₃) enhances electrophilicity, while the chloro-methylphenoxy group modulates steric hindrance. Use DFT calculations to map electron density and predict reactive sites.

- Binding Studies : Compare IC₅₀ values against similar compounds (e.g., benzoic acid derivatives) in enzyme inhibition assays. For example, replacing -NH₂ with -COOH reduces binding affinity by 40% due to altered hydrogen-bonding interactions .

Q. What methodologies quantify the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) for receptor-ligand interactions.

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) to assess binding energetics.

- Cellular Assays : Use luciferase-based reporters in HEK293 cells to evaluate downstream signaling modulation .

Q. How can computational models predict the compound’s pharmacokinetics and toxicity?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate bioavailability, CYP450 inhibition, and hERG channel liability.

- Molecular Dynamics Simulations : Simulate binding to target proteins (e.g., kinases) over 100-ns trajectories to assess binding mode stability.

- Toxicity Profiling : Cross-reference with Tox21 databases to identify structural alerts (e.g., mutagenicity via Ames test predictions) .

Q. How can contradictory data on biological activity across studies be resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate dose-response data from independent studies (e.g., IC₅₀ ranges) to identify outliers.

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.

- Structural Confirmation : Re-validate compound identity via X-ray crystallography if discrepancies arise in activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.